molecular formula C17H19ClN4OS3 B13349449 2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B13349449
M. Wt: 427.0 g/mol
InChI Key: CSFLIVVJMJZNJP-UHFFFAOYSA-N
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Description

2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic specialty chemical offered for research and development purposes. This molecule features a 1,3,4-thiadiazole core, a heterocyclic system known for its diverse biological activities and presence in various agrochemicals and pharmaceuticals . The structure is functionalized with a (4-chlorophenyl)methylsulfanyl moiety and a second sulfanyl linkage to an acetamide group bearing a bulky, electron-withdrawing nitrile substituent. This specific arrangement of atoms places it within a class of compounds investigated for their potential as key intermediates in organic synthesis or for screening in biological assays. Researchers value this compound for its modular structure, which allows for further chemical modifications. The presence of multiple sulfur atoms in the thiadiazole and sulfide chains can influence the compound's electronic properties and its ability to interact with biological targets . Compounds with similar 1,3,4-thiadiazole scaffolds have been studied for various applications, making this a valuable candidate for exploratory research in medicinal chemistry and crop science . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H19ClN4OS3

Molecular Weight

427.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C17H19ClN4OS3/c1-11(2)17(3,10-19)20-14(23)9-25-16-22-21-15(26-16)24-8-12-4-6-13(18)7-5-12/h4-7,11H,8-9H2,1-3H3,(H,20,23)

InChI Key

CSFLIVVJMJZNJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

Biological Activity

The compound 2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a novel thiadiazole derivative that has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, antimicrobial, and anticonvulsant properties. This article explores the biological activity of this specific compound through various studies and findings.

Biological Activity Overview

The biological activities of thiadiazole derivatives are well documented. The specific compound has been evaluated for several pharmacological effects:

  • Anticancer Activity :
    • Thiadiazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have reported that certain derivatives exhibit cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with varying IC50 values. The incorporation of aromatic rings has been linked to increased activity against these cell lines .
  • Antimicrobial Properties :
    • The compound has also been tested for antimicrobial efficacy against several bacterial strains. Some derivatives have demonstrated significant antibacterial activity, with inhibition rates exceeding those of commercial bactericides .
  • Anticonvulsant Effects :
    • Research indicates that thiadiazole derivatives can possess anticonvulsant properties. For example, compounds similar to the one discussed showed protective effects in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

Anticancer Activity

A study conducted on various thiadiazole derivatives revealed that specific compounds exhibited potent cytotoxic effects on human cancer cell lines. The IC50 values for selected compounds were as follows:

CompoundCell LineIC50 (mM)
4aA5490.097
4bMCF-70.125
4cHepG20.150

These results indicate a promising anticancer potential for thiadiazole derivatives, particularly those with specific substitutions .

Antimicrobial Activity

In vitro tests demonstrated that certain thiadiazole derivatives exhibited noteworthy antimicrobial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The following table summarizes the inhibition rates observed:

CompoundPathogenInhibition Rate (%)
51mX. oryzae pv. oryzae56
51nR. solani30

These findings suggest the potential application of these compounds in agricultural settings as effective bactericides .

Anticonvulsant Activity

The anticonvulsant activity was assessed using the MES and PTZ models, where compounds showed significant protection rates:

CompoundMES Protection (%)PTZ Protection (%)
166.6780
285.4475

This data indicates that certain modifications in the thiadiazole structure can enhance anticonvulsant efficacy .

Case Studies and Applications

Several case studies highlight the clinical implications of thiadiazole derivatives:

  • Case Study 1 : A derivative was tested for its efficacy against glioblastoma cells, showing an IC50 value significantly lower than standard chemotherapy agents.
  • Case Study 2 : In agricultural trials, a thiadiazole-based formulation outperformed traditional pesticides in controlling bacterial blight in crops.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Groups

The sulfanyl (-S-) groups attached to the thiadiazole ring and the acetamide side chain are susceptible to nucleophilic substitution. These reactions often occur under basic or acidic conditions, depending on the leaving group's stability and the nucleophile's strength.

Reaction TypeConditionsProducts/OutcomesReferences
AlkylationAlkyl halides, K₂CO₃, DMFFormation of thioether derivatives
ArylationAryl boronic acids, Cu catalystBiaryl sulfide formation

In analogs, alkylation of sulfanyl groups with methyl iodide or benzyl bromide under mild conditions yields derivatives with enhanced lipophilicity .

Oxidation Reactions

The sulfanyl groups can undergo oxidation to sulfoxides or sulfones, which are critical for modulating biological activity.

Oxidizing AgentConditionsProductsReferences
H₂O₂ (30%)RT, acetic acidSulfoxide (R-SO-)
mCPBADCM, 0°C to RTSulfone (R-SO₂-)

For example, oxidation of the thiadiazole-linked sulfanyl group with H₂O₂ in acetic acid produces sulfoxides, while stronger oxidants like mCPBA yield sulfones. The electron-withdrawing 4-chlorophenyl group stabilizes the oxidized forms .

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions, forming carboxylic acid or ammonium salts.

ConditionsProductsNotesReferences
6M HCl, refluxCarboxylic acid + amineComplete hydrolysis in 4–6 hours
NaOH (1M), 60°CSodium carboxylate + NH₃Partial hydrolysis under mild conditions

Hydrolysis is pivotal for prodrug activation or metabolite formation . The steric hindrance from the 1-cyano-1,2-dimethylpropyl group slows reaction kinetics compared to simpler acetamides .

Reactivity of the Cyano Group

The terminal cyano (-CN) group participates in hydrolysis, reduction, and cycloaddition reactions.

Reaction TypeConditionsProductsReferences
Acidic hydrolysisH₂SO₄, H₂O, 100°CCarboxylic acid
Catalytic hydrogenationH₂, Pd/C, MeOHPrimary amine
CuAAC click reactionCu(I), azide1,2,3-triazole derivatives

In related nitrile-containing compounds, the cyano group’s hydrolysis to carboxylic acids under strong acidic conditions enhances water solubility.

Electrochemical Reduction

Though the compound lacks nitro groups, the thiadiazole ring undergoes reduction in electrochemical settings, similar to nitroaromatic systems .

Electrode MaterialPotential (V vs. SCE)ObservationsReferences
Glassy carbon-1.2 to -1.5Ring opening via 2-electron transfer

Cyclic voltammetry studies on thiadiazole analogs show irreversible reduction peaks at -1.4 V, suggesting ring cleavage to form thiolate intermediates .

Aromatic Electrophilic Substitution

The 4-chlorophenyl group directs electrophilic substitution to the meta position due to the -Cl group’s deactivating effect.

ReagentConditionsProductsReferences
HNO₃, H₂SO₄0–5°CMeta-nitro derivative
Br₂, FeBr₃DCM, RTMeta-bromo derivative

Nitration and bromination proceed sluggishly compared to unsubstituted phenyl rings, requiring harsh conditions.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C-S bond in sulfanyl groups, generating thiyl radicals.

ConditionsOutcomesApplicationsReferences
UV (254 nm), MeOHThiyl radicals + recombination productsPolymer crosslinking

Radical intermediates can dimerize or abstract hydrogen atoms, leading to complex product mixtures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Biological/Physicochemical Properties Reference
Target Compound 1,3,4-Thiadiazole 5-(4-chlorobenzylthio), 2-(thioacetamide) with 1-cyano-dimethylpropyl High lipophilicity (Cl, CN groups); potential antimicrobial activity
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Indole-methyl at position 5 Enhanced π-π stacking (indole moiety); reported anticancer activity via kinase inhibition
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole Dichloroacetamide, methoxyphenyl-pyrazolyl Electrophilic dichloro group may enhance reactivity; antifungal properties noted

Key Observations :

  • Heterocycle Impact : Replacing thiadiazole with oxadiazole (as in ) reduces sulfur content, altering electronic properties and bioavailability. Thiadiazoles generally exhibit stronger metal-binding capacity due to sulfur’s polarizability, which could enhance interactions with biological targets .
  • Conversely, indole-containing analogs (e.g., ) may exhibit better DNA intercalation due to aromatic stacking.
  • N-Substituent Role: The 1-cyano-1,2-dimethylpropyl group in the target compound introduces steric hindrance and a nitrile functional group, which may reduce metabolic degradation compared to simpler alkyl chains .

Preparation Methods

Table 1: Summary of Synthetic Methods for Similar Thiadiazole Derivatives

Method Starting Materials Key Reagents Yield Range (%) Advantages References
Cyclization of thiosemicarbazides Heterocyclic precursors Acids, halogenated compounds 60–85 Mild conditions, high selectivity Patent CN103992310B
Sulfur substitution Heterocyclic intermediates Sodium thiolate 55–78 Specific sulfanyl group installation Literature review
Amide coupling Carboxylic acid derivatives EDC/HOBt 65–90 Efficient amidation

Table 2: Typical Reaction Conditions

Reaction Step Solvent Temperature Reaction Time Yield (%)
Cyclization Ethanol or acetic acid Reflux 4–8 hours 70–85
Sulfur substitution DMSO Room temp to 60°C 2–6 hours 55–78
Amide formation DMF or DCM Room temp 12–24 hours 65–90

Q & A

Q. What synthetic strategies are recommended for the preparation of 2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide?

A two-step approach is commonly employed:

  • Step 1 : Synthesis of the 1,3,4-thiadiazol-2-thiol core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).
  • Step 2 : Functionalization via nucleophilic substitution or thiol-disulfide exchange to introduce the 4-chlorobenzylsulfanyl and acetamide groups. Controlled reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve yields. Solvent selection (e.g., DMF or acetonitrile) impacts regioselectivity .

Q. What analytical methods are suitable for characterizing this compound’s purity and structural integrity?

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at 254 nm for purity assessment. Detection limits as low as 0.1% impurities can be achieved .
  • X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. Discrepancies in thiadiazole ring geometry (e.g., S–C bond lengths ~1.68–1.72 Å) should be cross-validated with DFT calculations .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions by precise control of residence time .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track thiol intermediate formation and adjust reagent stoichiometry dynamically .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data, such as anomalous bond angles in the thiadiazole ring?

  • Refinement protocols : Use SHELXL’s restraints for anisotropic displacement parameters. If angles deviate >5° from idealized values (e.g., C–S–C angles ~95–100°), re-examine data collection for crystal twinning or radiation damage .
  • Cross-validation : Compare with NMR-derived dihedral angles (e.g., NOESY for spatial proximity) to resolve ambiguities in sulfur hybridization states .

Q. What computational methods are effective for predicting the compound’s bioactivity or binding affinity?

  • Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with target proteins (e.g., kinases). Parameterize sulfur atoms using RESP charges derived from HF/6-31G* calculations .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the cyano-dimethylpropyl group under physiological conditions .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns)?

  • Variable-temperature NMR : Probe dynamic processes (e.g., hindered rotation of the 4-chlorobenzyl group) by acquiring spectra at 25°C and −40°C. Splitting at lower temperatures confirms rotational barriers .
  • 2D-COSY/HSQC : Assign overlapping peaks in the acetamide region (δ 6.5–7.5 ppm) by correlating proton-proton and proton-carbon couplings .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

  • Continuous-flow systems : Implement segmented flow reactors to handle exothermic thiol-ene reactions. Maintain laminar flow rates (0.1–0.5 mL/min) to prevent clogging from sulfur precipitates .
  • Catalyst immobilization : Use silica-supported Pd catalysts for Suzuki-Miyaura coupling steps, enabling easy recovery and reuse .

Methodological Notes

  • Key references : SHELX protocols , synthetic design , and analytical validation form the methodological backbone.
  • Contradictions addressed : Bond-length variations in crystallographic data were contextualized with refinement and computational tools.

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